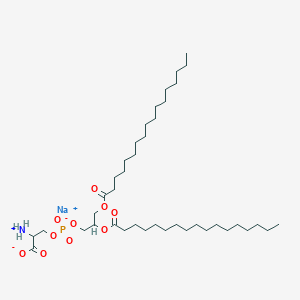

1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-sérine (sel de sodium) est un composé phospholipidique synthétique. Il s'agit d'un dérivé de la phosphatidylsérine, une classe de phospholipides qui sont des composants essentiels des membranes cellulaires. Ce composé est souvent utilisé dans la recherche scientifique en raison de ses propriétés uniques et de ses applications dans divers domaines tels que la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-sérine (sel de sodium) implique généralement les étapes suivantes:

Matériaux de départ: La synthèse commence par la préparation du diheptadecanoyl glycérol et de la phospho-L-sérine.

Réaction avec des agents phosphorylants: Le diheptadecanoyl glycérol est mis en réaction avec des agents phosphorylants tels que l'oxychlorure de phosphore ou le trichlorure de phosphore pour former la base de la phosphatidylsérine.

Neutralisation: Le produit obtenu est ensuite neutralisé avec de l'hydroxyde de sodium pour former le sel de sodium de 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-sérine.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique:

Synthèse en vrac: De grandes quantités de matières premières sont utilisées pour produire le composé en vrac.

Purification: Le produit est purifié en utilisant des techniques telles que la chromatographie pour garantir une pureté élevée.

Contrôle qualité: Le produit final subit un contrôle qualité rigoureux pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-sérine (sel de sodium) peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des phospholipides oxydés.

Hydrolyse: Il peut être hydrolysé par les phospholipases pour donner du glycérol, des acides gras et de la phosphosérine.

Substitution: Le composé peut participer à des réactions de substitution où le groupe phosphate peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et l'ozone.

Hydrolyse: L'hydrolyse enzymatique est généralement effectuée en utilisant des enzymes phospholipases.

Substitution: Les réactions de substitution nécessitent souvent des catalyseurs tels que des acides ou des bases.

Principaux produits

Oxydation: Phospholipides oxydés.

Hydrolyse: Glycérol, acides gras et phosphosérine.

Substitution: Divers phospholipides substitués selon les réactifs utilisés.

4. Applications de recherche scientifique

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-sérine (sel de sodium) a de nombreuses applications dans la recherche scientifique:

Biologie: Utilisé dans l'étude de la dynamique des membranes cellulaires et des interactions lipides-protéines.

5. Mécanisme d'action

Le mécanisme d'action de 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-sérine (sel de sodium) implique son intégration dans les membranes cellulaires, où il influence la fluidité membranaire et les voies de signalisation. Le composé interagit avec les protéines et autres lipides au sein de la membrane, affectant divers processus cellulaires tels que l'apoptose et la transduction du signal .

Applications De Recherche Scientifique

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with proteins and other lipids within the membrane, affecting various cellular processes such as apoptosis and signal transduction .

Comparaison Avec Des Composés Similaires

Composés similaires

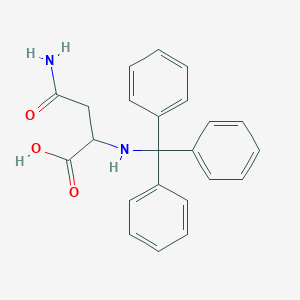

1,2-Dioléoyl-sn-glycero-3-phospho-L-sérine (sel de sodium): Un autre dérivé de la phosphatidylsérine avec des applications similaires mais des chaînes d'acides gras différentes.

1,2-Dimyristoyl-sn-glycero-3-phospho-L-sérine (sel de sodium): Contient des chaînes d'acides gras plus courtes par rapport à 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-sérine (sel de sodium).

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-sérine (sel de sodium): Une autre variante avec une composition différente d'acides gras.

Unicité

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-sérine (sel de sodium) est unique en raison de sa composition spécifique en acides gras, qui lui confère des propriétés physiques et chimiques distinctes. Ces propriétés le rendent particulièrement utile dans les études impliquant la fluidité membranaire et les interactions lipides-protéines .

Propriétés

Formule moléculaire |

C40H77NNaO10P |

|---|---|

Poids moléculaire |

786.0 g/mol |

Nom IUPAC |

sodium;2-azaniumyl-3-[2,3-di(heptadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |

InChI |

InChI=1S/C40H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1 |

Clé InChI |

HNPCQASYRKKJRQ-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCC.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12316459.png)

methyl)pyrrolidine](/img/structure/B12316470.png)

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)

![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)

![1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride](/img/structure/B12316534.png)